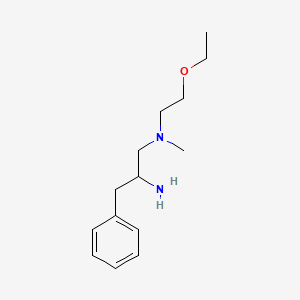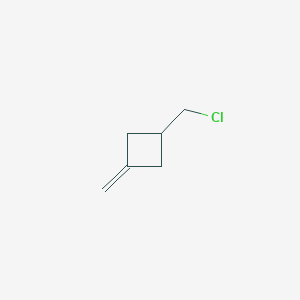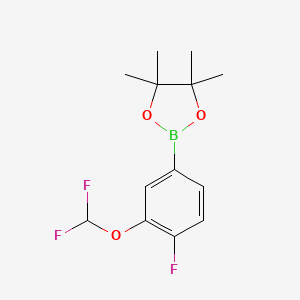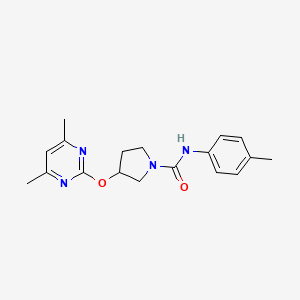![molecular formula C10H9BrO2S2 B2547457 2-(Bromométhyl)thieno[3,2-b]thiophène-5-carboxylate d'éthyle CAS No. 2248380-60-9](/img/structure/B2547457.png)
2-(Bromométhyl)thieno[3,2-b]thiophène-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its unique structure, which includes a bromomethyl group and an ethyl ester functional group attached to a thieno[3,2-b]thiophene core. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Applications De Recherche Scientifique
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory compounds.
Materials Science: Employed in the development of organic semiconductors and conductive polymers for electronic devices.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate typically involves the bromination of a thienothiophene precursor followed by esterification. One common method includes the bromination of 2-methylthieno[3,2-b]thiophene-5-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thieno[3,2-b]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Mécanisme D'action
The mechanism of action of ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules. The thieno[3,2-b]thiophene core can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(bromomethyl)thiophene-3-carboxylate: Lacks the fused thiophene ring, resulting in different electronic properties and reactivity.
Methyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting solubility and reactivity.
2-(Bromomethyl)thieno[3,2-b]thiophene-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and reactivity.
Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate is unique due to its specific combination of functional groups and the thieno[3,2-b]thiophene core, which imparts distinct electronic and steric properties.
Propriétés
IUPAC Name |
ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-4-8-7(15-9)3-6(5-11)14-8/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKSAWOCDHGJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(S2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)






![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2547384.png)
![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)



![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)
